N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Overview
Description
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide, also known as AEPMA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. AEPMA is a malonamide derivative that contains an adamantyl group, an ethyl group, and a pyridin-4-ylmethyl group.
Mechanism of Action
The mechanism of action of N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This compound has also been shown to disrupt the cell cycle and induce apoptosis in cancer cells. The precise molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound is also soluble in a wide range of solvents, making it suitable for various experimental conditions. This compound has some limitations, including its high cost and limited availability. This compound is also a relatively new compound, and its properties and applications are still being investigated.
Future Directions
There are several future directions for the research on N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide. One potential direction is the investigation of this compound as a potential anticancer agent. This compound has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential direction is the investigation of this compound as a potential chelating agent for the removal of heavy metals from water. This compound has been shown to exhibit high selectivity for certain heavy metals, and further studies are needed to determine its potential applications in environmental remediation. Additionally, the investigation of this compound as a potential ligand in coordination chemistry could lead to the development of new materials with unique properties.
Scientific Research Applications
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. This compound has also been investigated as a potential chelating agent for the removal of heavy metals from water. This compound has been used as a ligand in coordination chemistry to form metal complexes with potential applications in catalysis and material science.
properties
IUPAC Name |
N-(1-adamantyl)-N'-ethyl-N'-(pyridin-4-ylmethyl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-24(14-15-3-5-22-6-4-15)20(26)10-19(25)23-21-11-16-7-17(12-21)9-18(8-16)13-21/h3-6,16-18H,2,7-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONEFWPLQKJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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